molecular formula C15H18N4O2S B2545748 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide CAS No. 942012-01-3

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide

Cat. No.: B2545748
CAS No.: 942012-01-3
M. Wt: 318.4
InChI Key: NGNWIHFAZCJMPT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(pyridin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-19(2)12(13-4-3-9-22-13)10-17-14(20)15(21)18-11-5-7-16-8-6-11/h3-9,12H,10H2,1-2H3,(H,17,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNWIHFAZCJMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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